3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
The compound 3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione features a 1,2,4-triazole-5-thione core substituted with an ethyl group at position 4 and a furan-2-yl moiety functionalized with a dibutylaminomethyl group at position 2.
Key structural features include:
- Triazole-thione core: Known for hydrogen-bonding capabilities via the thione sulfur and NH groups, influencing crystallinity and biological interactions .
- Furan-dibutylamino substituent: The furan ring contributes π-electron density, while the dibutylamino group enhances lipophilicity, possibly improving membrane permeability .
- Ethyl group at position 4: Aliphatic substituents like ethyl are common in triazole derivatives to modulate steric and electronic effects .
Properties
IUPAC Name |
3-[5-[(dibutylamino)methyl]furan-2-yl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS/c1-4-7-11-20(12-8-5-2)13-14-9-10-15(22-14)16-18-19-17(23)21(16)6-3/h9-10H,4-8,11-13H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADZTUGHIKUSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(O1)C2=NNC(=S)N2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 2380041-76-7) is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. The molecular formula is , with a molecular weight of 336.5 g/mol. This article compiles and analyzes the biological activity of this compound based on existing research findings.
Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dibutylamino group and the furan moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H28N4OS |
| Molecular Weight | 336.5 g/mol |
| CAS Number | 2380041-76-7 |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research has indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. A study focusing on various triazole derivatives demonstrated that modifications at specific positions on the triazole ring can enhance anticancer activity against multiple cancer cell lines. The compound may share similar mechanisms of action due to its structural characteristics, potentially acting as an inhibitor of cancer cell proliferation through apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been widely documented. Studies show that certain triazole compounds have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The structure-activity relationship (SAR) indicates that substituents on the triazole ring can significantly influence antimicrobial potency .
Anti-inflammatory and Analgesic Properties
Triazole derivatives have also been explored for their anti-inflammatory and analgesic effects. The incorporation of specific functional groups can enhance these activities, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anticancer Evaluation : In a comparative study, several triazole derivatives were synthesized and tested against various cancer cell lines using XTT assays. The results highlighted that compounds with a similar triazole core exhibited significant cytotoxicity, suggesting that this compound could be further evaluated for its anticancer potential .
- Antimicrobial Testing : A series of synthesized triazoles were tested against Staphylococcus aureus and Escherichia coli. Compounds with substitutions similar to those in our compound showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL, indicating strong antibacterial activity .
Comparison with Similar Compounds
Table 1: Structural and Spectral Data of Selected Triazole-Thiones
*Predicted based on analogous compounds.
Key Observations :
- The target compound’s C=S stretch (~1220–1240 cm⁻¹) aligns with other triazole-thiones, confirming the thione functionality .
- The NH proton in ¹H-NMR is deshielded (δ ~9.5–10.0 ppm), consistent with hydrogen bonding in the triazole-thione core .
- The dibutylamino-furan substituent distinguishes it from halogenated (e.g., bromophenyl in ) or benzoxazole-containing analogs , likely altering solubility and bioactivity.
Crystallographic and Computational Insights
- Crystal Packing: Isostructural compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) exhibit planar molecular conformations with halogen-dependent packing . The target compound’s ethyl and dibutylamino groups may disrupt planarity, reducing crystallinity compared to rigid analogs.
- DFT Studies: Comparative quantum calculations on 3-benzyl-4-phenyl-triazole-5-thione reveal charge delocalization over the triazole-thione ring, with substituents altering HOMO-LUMO gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
